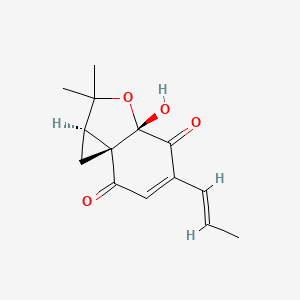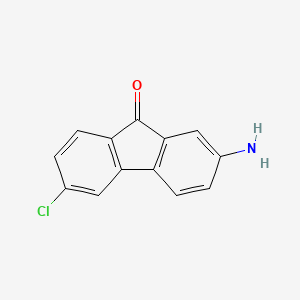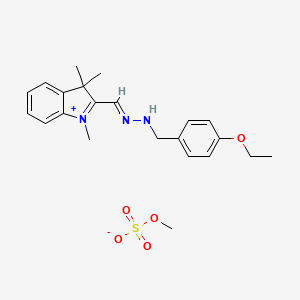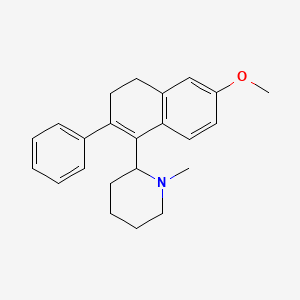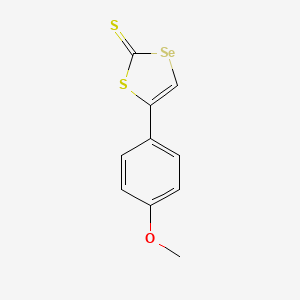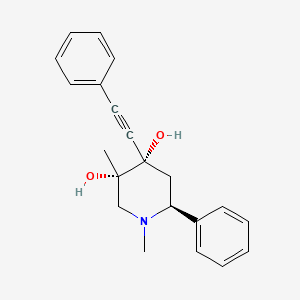
trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol: is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methyl, phenylethynyl, and phenyl groups attached to a piperidinediol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol typically involves multi-step organic synthesis. One common approach is the reduction of 1,3-dimethyl-4-piperidone under specific conditions to obtain the desired piperidinediol. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LAH) and solvents like ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions: trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: In biology and medicine, this compound may be studied for its potential pharmacological properties. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.
Industry: In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
cis-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol: This isomer differs in the spatial arrangement of its functional groups, leading to different chemical and biological properties.
1,3-Dimethyl-4-piperidone: A precursor in the synthesis of the target compound, with different reactivity and applications.
Uniqueness: trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol is unique due to its specific stereochemistry and the presence of multiple functional groups
Eigenschaften
CAS-Nummer |
120729-75-1 |
|---|---|
Molekularformel |
C21H23NO2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(3S,4S,6S)-1,3-dimethyl-6-phenyl-4-(2-phenylethynyl)piperidine-3,4-diol |
InChI |
InChI=1S/C21H23NO2/c1-20(23)16-22(2)19(18-11-7-4-8-12-18)15-21(20,24)14-13-17-9-5-3-6-10-17/h3-12,19,23-24H,15-16H2,1-2H3/t19-,20-,21+/m0/s1 |
InChI-Schlüssel |
YILNCKODXJTICZ-PCCBWWKXSA-N |
Isomerische SMILES |
C[C@@]1(CN([C@@H](C[C@@]1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)C)O |
Kanonische SMILES |
CC1(CN(C(CC1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)


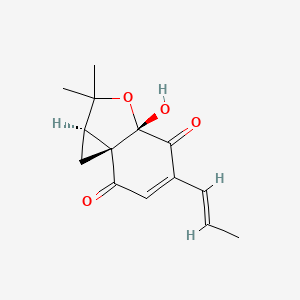
![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)
